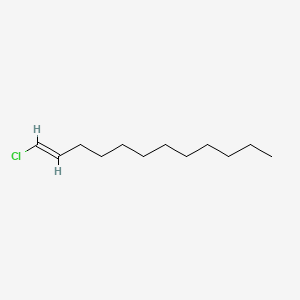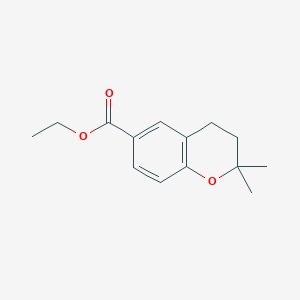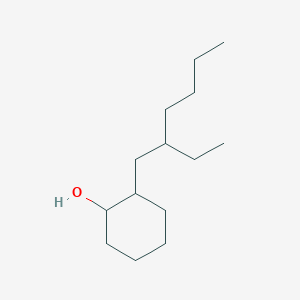
Dodecenyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecenyl chloride: 1-chlorododec-1-ene , is an organic compound with the molecular formula C12H23Cl . It is a chlorinated derivative of dodecene, characterized by the presence of a chlorine atom attached to the first carbon of the dodecene chain. This compound is commonly used in organic synthesis and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodecenyl chloride can be synthesized through the chlorination of dodecene. The reaction typically involves the addition of chlorine gas to dodecene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the first carbon atom.
Industrial Production Methods: Industrial production of dodecene, 1-chloro- often involves the use of large-scale chlorination reactors where dodecene is continuously fed and reacted with chlorine gas. The process is optimized to achieve high yields and purity of the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Dodecenyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and various amines. The major products formed are dodecene derivatives with different functional groups replacing the chlorine atom.
Addition Reactions: The double bond in dodecene, 1-chloro- allows it to participate in addition reactions. For example, it can undergo hydrohalogenation to form 1-chlorododecane.
Oxidation Reactions: this compound can be oxidized to form dodecanoic acid or other oxygenated derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dodecenyl chloride is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the production of surfactants, lubricants, and other specialty chemicals.
Biology and Medicine: In biological research, dodecene, 1-chloro- is used to study the interactions of chlorinated hydrocarbons with biological systems. It can be used to investigate the effects of chlorinated compounds on cell membranes and proteins.
Industry: this compound is employed in the production of detergents and cleaning agents. Its ability to undergo various chemical transformations makes it a versatile compound in industrial applications.
Wirkmechanismus
The mechanism of action of dodecene, 1-chloro- primarily involves its reactivity as a chlorinated alkene. The chlorine atom attached to the first carbon makes it susceptible to nucleophilic attack, leading to various substitution reactions. Additionally, the double bond in the dodecene chain allows for addition reactions, further expanding its reactivity profile.
Vergleich Mit ähnlichen Verbindungen
1-Dodecene: An alkene with the formula C12H24, characterized by a double bond at the first carbon. Unlike dodecene, 1-chloro-, it lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Dodecane, 1-chloro-: A saturated hydrocarbon with the formula C12H25Cl. It is similar to dodecene, 1-chloro-, but lacks the double bond, limiting its reactivity in addition reactions.
Uniqueness: Dodecenyl chloride is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination of functional groups enhances its reactivity, making it a valuable compound in various chemical transformations and industrial applications.
Eigenschaften
CAS-Nummer |
32734-93-3 |
|---|---|
Molekularformel |
C12H23Cl |
Molekulargewicht |
202.76 g/mol |
IUPAC-Name |
1-chlorododec-1-ene |
InChI |
InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h11-12H,2-10H2,1H3 |
InChI-Schlüssel |
TWZIVEXYNWAOMT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC=CCl |
Kanonische SMILES |
CCCCCCCCCCC=CCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![n,n'-Bis[(e)-phenylmethylidene]pentane-1,5-diamine](/img/structure/B1618513.png)
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1618515.png)
![[4-(Diethylamino)phenyl]methanol](/img/structure/B1618516.png)

![2-Phenyloxazolo[4,5-c]pyridine](/img/structure/B1618519.png)



![2-[4-(2,4-Dichloro-5-propan-2-yloxyphenyl)-5-oxo-1,3,4-oxadiazol-2-yl]-2-methylpropanoic acid](/img/structure/B1618527.png)



